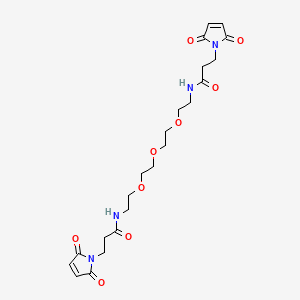

Bis-Mal-PEG3

描述

Bis-Mal-PEG3 is a non-cleavable linker for bio-conjugation that contains two Maleimides groups linked through a linear PEG chain . It is a PEG-based PROTAC linker that can be used in the synthesis of PROTACs . The maleimide groups will react with a thiol group to form a covalent bond, enabling the connection of a biomolecule with a thiol .

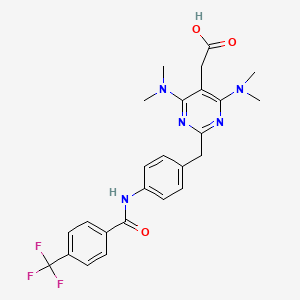

Molecular Structure Analysis

The molecular formula of Bis-Mal-PEG3 is C22H30N4O9 . It has a molecular weight of 494.5 g/mol . The structure includes two maleimide groups linked through a linear PEG chain .Physical And Chemical Properties Analysis

Bis-Mal-PEG3 has a molecular weight of 494.5 g/mol . Its molecular formula is C22H30N4O9 . The compound has a topological polar surface area of 161 Ų . It has a rotatable bond count of 18 . The compound has a complexity of 752 .科学研究应用

1. 生物医学研究与治疗

Bis(maleidophenyl)-PEG2000,也称为Bis-Mal-PEG2000,在生物医学研究中被广泛应用,特别是在血红蛋白(Hb)的修饰中。它是一种针对巯基的双功能蛋白交联剂,引入氧-HbA中的分子内四聚体交联。这种修饰已被证明对HbA的氧亲和力和协同性仅有有限影响。然而,它显著降低了波尔效应,即血红蛋白对pH变化的氧结合亲和力。有趣的是,这种交联保留了HbA对变构效应物质(如2,3-二磷酸甘油酸酯、IHP和氯化物)的敏感性,尽管与未修饰的HbA相比程度较小。由于其氧构象特异性和对氧亲和力的有限影响,Bis-Mal-PEG2000被视为稳定新型设计低氧亲和力血红蛋白的有希望候选者,这些血红蛋白是通过重组DNA技术生成,用于血红蛋白基治疗应用(Manjula等,2000)。

2. 生化分析与质量控制

在生化分析与质量控制领域,Bis-Mal-PEG已成为分离和检测过程的焦点,特别是在蛋白质PEG化的背景下。一个重要挑战是在单-Mal-PEG中分离和检测低水平的双-Mal-PEG,这是由于分析物的多分散性和所需的单-Mal-PEG与双-Mal-PEG杂质之间的微小差异。唐等人(2012)的一项研究详细介绍了使用反相高压液相色谱(HPLC)与紫外检测的方法成功解决了这个问题。开发的方法条件具体、准确且敏感,标志着蛋白质PEG化原料单-Mal-PEG的质量评估的重要进展(Tang et al., 2012)。

3. 纳米技术与材料科学

在纳米技术和材料科学领域,Bis-Mal-PEG的结构属性已被用于各种应用。一项研究调查了设计和合成基于PEG的配体,具有多齿配体基团,以测试它们在极端缓冲条件下为半导体量子点和金纳米颗粒提供胶体稳定性的能力。这些配体由一个带有两个硫辛酸或两个二氢硫辛酸配体基团的PEG段组成,在极端pH条件下和高盐浓度存在下表现出显著的长期胶体稳定性。这一突破为在需要在极端条件下抗降解的生物相关研究中使用这些稳定探针打开了可能性(Stewart et al., 2010)。

作用机制

Target of Action

Bis-Mal-PEG3 is a PEG-based PROTAC linker . It is a short, homobifunctional, crosslinking reagent that links two molecules together . The primary targets of Bis-Mal-PEG3 are molecules with sulfhydryl (—SH) groups, such as peptides and proteins .

Mode of Action

Bis-Mal-PEG3 interacts with its targets via the thiol-maleimide reaction, also known as the thiol-Michael addition . The maleimide groups at either end of the PEG3 spacer react specifically and efficiently with reduced sulfhydryls at pH 6.5-7.5 to form stable thioether bonds .

Biochemical Pathways

It’s known that the compound plays a role in the synthesis of protacs . PROTACs exploit the intracellular ubiquitin-proteasome system to selectively degrade target proteins .

Pharmacokinetics

Peg-based compounds like bis-mal-peg3 are generally known for their enhanced solubility, increased stability, reduced tendency toward aggregation, and reduced immunogenicity . These properties can significantly impact the bioavailability of the compound.

Result of Action

The molecular and cellular effects of Bis-Mal-PEG3’s action largely depend on the specific proteins it targets. By linking two molecules together, Bis-Mal-PEG3 can influence the function of these molecules and potentially alter cellular processes .

属性

IUPAC Name |

3-(2,5-dioxopyrrol-1-yl)-N-[2-[2-[2-[2-[3-(2,5-dioxopyrrol-1-yl)propanoylamino]ethoxy]ethoxy]ethoxy]ethyl]propanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H30N4O9/c27-17(5-9-25-19(29)1-2-20(25)30)23-7-11-33-13-15-35-16-14-34-12-8-24-18(28)6-10-26-21(31)3-4-22(26)32/h1-4H,5-16H2,(H,23,27)(H,24,28) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KFEOJIBJOGJZDY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=O)N(C1=O)CCC(=O)NCCOCCOCCOCCNC(=O)CCN2C(=O)C=CC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H30N4O9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

494.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Bis-Mal-PEG3 | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-[[[5-(2-ethoxycarbonyl-1H-indol-5-yl)-1-methylpyrazole-3-carbonyl]amino]methyl]benzoic acid](/img/structure/B606084.png)

![3-methoxy-N-(1-methylpiperidin-4-yl)-4-[[4-[(3-oxo-1,2-dihydroinden-4-yl)oxy]-5-(trifluoromethyl)pyrimidin-2-yl]amino]benzamide](/img/structure/B606085.png)

![ethyl 2-[4-[(1S)-1-[(4,5-dichloro-1,6-dimethylindole-2-carbonyl)amino]-2-hydroxyethyl]phenyl]sulfonylacetate](/img/structure/B606086.png)

![N-[4-(aminomethyl)phenyl]-6-(4-cyano-4-phenylpiperidin-1-yl)-5-methylpyrimidine-4-carboxamide](/img/structure/B606097.png)

![N-(3-{5-[(1-Ethylpiperidin-4-Yl)(Methyl)amino]-3-(Pyrimidin-5-Yl)-1h-Pyrrolo[3,2-B]pyridin-1-Yl}-2,4-Difluorophenyl)propane-1-Sulfonamide](/img/structure/B606099.png)

![4-[4-[(Dimethylamino)methyl]-2,5-Dimethoxy-Phenyl]-2-Methyl-2,7-Naphthyridin-1-One](/img/structure/B606101.png)

![(1R,3S)-N-[4-(1,3-benzoxazol-2-yl)phenyl]-N-methyl-3-(propanoylamino)cyclopentane-1-carboxamide](/img/structure/B606103.png)